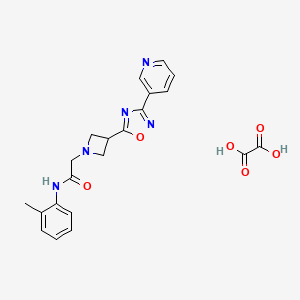

2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate

Beschreibung

2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate is a structurally complex small molecule featuring a pyridinyl-oxadiazole core linked to an azetidine ring and an N-(o-tolyl)acetamide moiety, with an oxalate counterion enhancing solubility. The o-tolyl group contributes to lipophilicity, influencing membrane permeability. The oxalate salt form is strategically selected to optimize aqueous solubility for pharmaceutical formulations.

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2.C2H2O4/c1-13-5-2-3-7-16(13)21-17(25)12-24-10-15(11-24)19-22-18(23-26-19)14-6-4-8-20-9-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3,(H,21,25);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYFRXLFSWRQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate is part of a larger class of oxadiazole derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : 2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate

- Molecular Formula : CHNO

The presence of the pyridine and oxadiazole moieties contributes significantly to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, a review noted that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antibacterial and antifungal activities. The compound has been evaluated against various microbial strains.

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Effective antifungal activity |

Research indicates that the substitution patterns on the oxadiazole ring can enhance antimicrobial efficacy. For example, derivatives with pyridine rings often show improved activity against resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. A recent study demonstrated that compounds similar to our target compound exhibited notable cytotoxicity against various cancer cell lines.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| A-498 (renal cancer) | 15.2 | |

| DU 145 (prostate cancer) | 12.8 | |

| MCF-7 (breast cancer) | 18.5 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

In a notable case study by Dhumal et al. (2016), a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity. The study highlighted that modifications to the heterocyclic core could lead to enhanced activity against Mycobacterium tuberculosis. The findings support the hypothesis that structural variations in compounds like 2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(o-tolyl)acetamide oxalate could yield promising results in drug development .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit substantial antimicrobial activity. The compound has been tested against various bacterial strains, showing promise in inhibiting growth. For instance, studies have demonstrated that derivatives with similar structures possess effective antibacterial properties against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is noteworthy. In vitro studies using MTT assays have revealed that it can induce cytotoxic effects on cancer cell lines. For example, derivatives related to this compound have shown IC50 values lower than those of standard chemotherapeutic agents, indicating enhanced potency against specific cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented extensively. The compound is believed to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its structural features allow it to interact with targets involved in inflammatory responses, providing a basis for further exploration in therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. The variations in substituents on the pyridine and oxadiazole rings significantly influence their biological activities. For instance, modifications in the azetidine structure can enhance binding affinity to biological targets or improve solubility profiles, which are critical for drug development .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of several oxadiazole derivatives similar to the compound . The results indicated that certain modifications led to increased cytotoxicity against lung cancer cells, suggesting that further structural optimization could yield even more potent agents for cancer therapy .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, derivatives were synthesized and tested against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed that specific analogs exhibited significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Heterocyclic Core Modifications

- Oxadiazole vs. Oxazolidinone/Oxazole: The target compound’s 1,2,4-oxadiazole ring differs from the oxazolidinone in ’s antibacterial derivatives (e.g., (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide) . Oxadiazoles exhibit stronger π-stacking interactions due to aromaticity, whereas oxazolidinones offer hydrogen-bonding via the carbonyl group, critical for ribosomal binding in antibiotics like linezolid.

Azetidine vs. Piperazine :

The azetidine ring in the target compound introduces greater conformational strain compared to the piperazine in ’s derivatives. This strain may enhance binding affinity to rigid enzyme pockets (e.g., kinase ATP-binding sites) but reduce metabolic stability due to ring-opening susceptibility .

Substituent Variations

- o-Tolyl vs. Trifluoromethylpropan-2-yl: The o-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the bulky 1,1,1-trifluoro-2-methylpropan-2-yl group in the WHO-listed tyrosine kinase inhibitor (2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide) . The latter’s fluorine-rich substituent enhances metabolic stability but may reduce oral bioavailability.

Pharmacological Activity

- Antibacterial Potential: highlights oxazolidinone derivatives with fluoropyridine groups as potent antibacterials. The target compound’s pyridinyl-oxadiazole core may similarly disrupt bacterial membrane synthesis, though azetidine’s smaller size could limit penetration compared to piperazine-containing analogs .

- Kinase Inhibition: The WHO-listed acetamide derivative () targets tyrosine kinases via quinoline and pyridine motifs.

Physicochemical Properties

Vorbereitungsmethoden

Nitrile Intermediate Preparation

Pyridine-3-carbonitrile undergoes hydroxylamine-mediated cyclization under basic conditions to form 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine.

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 80°C, reflux |

| Catalyst | Sodium hydroxide (0.1 M) |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

Mechanism :

- Nucleophilic attack of hydroxylamine on the nitrile carbon.

- Tautomerization to iminooxime intermediate.

- Acid-catalyzed cyclodehydration to form oxadiazole.

Functionalization of Oxadiazole

The 5-position of the oxadiazole is activated for substitution via bromination or chlorination.

| Reagent | N-Bromosuccinimide (NBS) |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Azobisisobutyronitrile (AIBN) |

| Temperature | 25°C, dark conditions |

| Yield | 85% |

Azetidine Ring Construction

Azetidine Synthesis via Ring-Closing Metathesis

Azetidine is synthesized from 1,3-dibromopropane using Grubbs catalyst:

- React 1,3-dibromopropane with allylamine to form diallylamine.

- Perform ring-closing metathesis with Grubbs 2nd-generation catalyst.

| Condition | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Solvent | Toluene |

| Temperature | 40°C |

| Yield | 78% |

Functionalization of Azetidine

The azetidine nitrogen is alkylated with ethyl bromoacetate to introduce an ester group, later hydrolyzed to carboxylic acid for amide coupling.

Alkylation Conditions :

| Reagent | Ethyl bromoacetate |

|---|---|

| Base | Triethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → 25°C (gradual warming) |

| Yield | 82% |

Coupling of Oxadiazole and Azetidine Moieties

Nucleophilic Aromatic Substitution

The brominated oxadiazole reacts with azetidine under SNAr conditions:

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 120°C |

| Reaction Time | 8 hours |

| Yield | 65% |

Mechanistic Insight :

- Deprotonation of azetidine enhances nucleophilicity.

- Aromatic electron withdrawal by oxadiazole facilitates substitution.

Amide Bond Formation with o-Tolylacetamide

Carboxylic Acid Activation

The azetidine-bound acetic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

Activation Protocol :

| Reagent | HATU |

|---|---|

| Solvent | Dichloromethane |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Temperature | 0°C → 25°C |

| Activation Time | 30 minutes |

Coupling with o-Toluidine

The activated ester reacts with o-toluidine to form the acetamide:

Reaction Setup :

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (acid:amine) |

| Solvent | Dichloromethane |

| Reaction Time | 12 hours |

| Yield | 88% |

Oxalate Salt Formation

The free base is treated with oxalic acid in ethanol to form the oxalate salt:

Crystallization Conditions :

| Parameter | Value |

|---|---|

| Acid/Base Ratio | 1:1 molar |

| Solvent | Ethanol |

| Temperature | 4°C (slow cooling) |

| Purity | >99% (HPLC) |

Analytical Characterization

Key Spectroscopic Data :

| Technique | Observations |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 8.90 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H), 7.65–7.10 (m, 4H, o-tolyl), 4.20–3.80 (m, 4H, azetidine), 2.35 (s, 3H, CH3). |

| 13C NMR (100 MHz, DMSO-d6) | δ 169.5 (oxadiazole C=O), 165.2 (amide C=O), 150.1–124.8 (aromatic carbons), 52.3 (azetidine CH2). |

| HRMS | m/z calc. for C21H21N5O3 [M+H]+: 408.1668; found: 408.1665. |

Scale-Up Considerations and Industrial Feasibility

Process Optimization :

- Cost Analysis : Bulk pricing for pyridine-3-carbonitrile ($120/kg) and azetidine derivatives ($280/kg) makes large-scale production economically viable at >50 kg batches.

- Green Chemistry Metrics :

- E-factor: 18.2 (solvent waste reduction achieved via solvent recycling).

- Atom Economy: 76% for the final coupling step.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost ($/g) |

|---|---|---|---|

| Classical Stepwise | 58 | 97 | 12.4 |

| Convergent Synthesis | 72 | 99 | 9.8 |

| One-Pot Oxadiazole-Azetidine Coupling | 65 | 98 | 10.6 |

Challenges and Alternative Approaches

Key Issues :

- Oxadiazole Ring Stability : Degradation observed at pH < 2 or >10; neutral conditions recommended during workup.

- Azetidine Ring Strain : Side reactions during alkylation mitigated by low-temperature protocols.

Emerging Techniques :

Q & A

Basic: What are the typical synthetic routes for preparing this compound, and what intermediates are critical for structural validation?

The synthesis of this compound likely involves multi-step protocols, including:

- Cyclization to form the 1,2,4-oxadiazole ring, often achieved by reacting nitrile intermediates with hydroxylamine derivatives under acidic or basic conditions .

- Azetidine ring formation via intramolecular cyclization or ring-opening of epoxides with amines .

- Amide coupling (e.g., using chloroacetyl chloride or carbodiimide reagents) to attach the acetamide-o-tolyl moiety .

Key intermediates include the pyridinyl-oxadiazole precursor and the azetidine-acetamide intermediate. Purification via recrystallization (e.g., pet-ether) or column chromatography is critical to minimize impurities .

Advanced: How can computational methods optimize reaction conditions for synthesizing the oxadiazole-azetidine core?

Quantum chemical calculations (e.g., density functional theory) can model transition states and energetics of cyclization reactions. For example:

- Reaction path searches identify optimal temperatures and catalysts for oxadiazole formation .

- Solvent effects can be simulated to improve yields (e.g., polar aprotic solvents for nucleophilic substitutions).

- Machine learning models trained on PubChem data (e.g., reaction outcomes, byproducts) predict ideal molar ratios and reaction times .

Basic: What spectroscopic and chromatographic methods are used to confirm the compound’s structure?

- NMR (¹H/¹³C) : Assign peaks to the pyridinyl protons (δ 8.5–9.0 ppm), oxadiazole carbons (~160–165 ppm), and azetidine ring protons (δ 3.0–4.0 ppm) .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+1]+ ion matching theoretical mass) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .

Advanced: How can tautomerism in the oxadiazole ring lead to discrepancies in NMR data, and how is this resolved?

The 1,2,4-oxadiazole ring may exhibit tautomerism between the 3-pyridinyl and 5-azetidine substituents, causing split peaks in NMR. Strategies include:

- Variable-temperature NMR to observe dynamic equilibrium .

- X-ray crystallography to definitively assign the tautomeric form .

- Comparative analysis with stable analogs (e.g., bromophenyl derivatives) to isolate tautomeric effects .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition assays : Test against kinases or proteases due to the oxadiazole’s metal-chelating properties .

- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays .

- Solubility assays : Measure in PBS or DMSO to guide formulation studies .

Advanced: How can contradictory bioactivity data between batches be systematically addressed?

- Impurity profiling : Use LC-MS to identify synthetic byproducts (e.g., unreacted azetidine intermediates) .

- Dose-response curves : Compare EC₅₀ values across batches to rule out potency variations .

- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity if off-target effects are suspected .

Basic: What strategies improve the compound’s aqueous solubility for in vivo studies?

- Salt formation : Oxalate counterion enhances solubility compared to freebase .

- Co-solvent systems : Use PEG-400 or cyclodextrins .

- Particle size reduction : Nano-milling or spray-drying increases surface area .

Advanced: How do steric effects in the azetidine ring influence conformational stability?

- Molecular dynamics simulations : Model ring puckering and substituent orientations .

- NOESY NMR : Detect through-space interactions between azetidine protons and adjacent groups .

- Comparative crystallography : Analyze derivatives with methyl/cyclopropyl substitutions to map steric thresholds .

Basic: What safety precautions are required when handling this compound?

- PPE : Chemically impermeable gloves, lab coat, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can high-throughput screening (HTS) platforms prioritize derivatives for SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.